2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
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Properties
IUPAC Name |
2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O3S/c1-16-6-2-3-7-18(16)15-33-22-9-5-4-8-20(22)24-25(37(33,34)35)23(21(14-31)26(32)36-24)17-10-12-19(13-11-17)27(28,29)30/h2-13,23H,15,32H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZWXMTYLLQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in drug development and pharmacological studies.
- Molecular Formula : C27H20F3N3O3S
- Molecular Weight : 523.5 g/mol
- CAS Number : 893296-77-0
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. The presence of multiple functional groups allows for diverse interactions, including:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and proliferation .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance:
- A study on structurally related compounds showed significant inhibition of mTORC1 and mTORC2 pathways at nanomolar concentrations, leading to reduced tumor cell proliferation in xenograft models .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored:
- In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- In Vivo Efficacy :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Amino-6-(2-methylbenzyl)-... | S. aureus | TBD |
| Compound A | S. aureus | 8 |
| Compound B | MRSA | 16 |
The presence of the trifluoromethyl moiety enhances antibacterial efficacy, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Benzothiazine derivatives have been investigated for their anticancer potential. Studies have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms often involve:
- Induction of apoptosis
- Inhibition of cell proliferation through modulation of key signaling pathways
Case Study : A derivative structurally similar to this compound showed potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via mitochondrial pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Finding : A structurally analogous compound reduced inflammation markers in animal models, indicating potential as an anti-inflammatory agent.
Case Studies and Research Findings
- Antimicrobial Properties : A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts.
- Anticancer Research : Compounds with similar structures demonstrated significant antiproliferative effects against lung and prostate cancer cell lines.
- Anti-inflammatory Research : A study reported that a derivative reduced inflammation markers in models of rheumatoid arthritis.
Preparation Methods
Structural Deconstruction
The target compound features a fused tetracyclic system comprising:
- A 1,2-benzothiazine 5,5-dioxide core
- A dihydropyrano ring annulated at positions 3 and 2 of the benzothiazine
- Substituents at C-2 (amino), C-6 (2-methylbenzyl), and C-4 (4-trifluoromethylphenyl)
- A cyano group at C-3
This architecture necessitates convergent synthesis with careful stereoelectronic control during cyclization steps.
Core Benzothiazine Dioxide Synthesis
Saccharin-Based Approaches
The Gabriel–Colman rearrangement remains pivotal for constructing 1,2-benzothiazine 1,1-dioxides. Starting from saccharin (1 ), reaction with 2-bromo-4′-methoxyacetophenone in dimethylformamide (DMF) with triethylamine (TEA) yields intermediate 2e (Scheme 1). Subsequent ring-opening and reclosure under sodium ethanolate generates the benzothiazine core 3e .
Key Conditions:
- Solvent: DMF
- Base: Triethylamine (2.5 equiv)
- Temperature: 80°C, 12 h
- Yield: ~65% (isolated)
Palladium-Catalyzed Domino Reactions
A Stille-type coupling/heterocyclization sequence enables direct access to benzothiazine dioxides (Figure 2). Treatment of 2-iodobenzenesulfonamide with allenylstannanes in acetonitrile (MeCN) with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and tetrabutylammonium bromide (TBAB) affords annulated products.
Optimized Parameters:
- Catalyst: Pd(OAc)₂/PPh₃
- Additive: TBAB (1 equiv)
- Base: K₂CO₃ (2 equiv)
- Temperature: Reflux (82°C)
- Time: 4 h
- Yield Range: 72-89%
Pyrano Ring Annulation Strategies
[3+3] Cyclocondensation
Reaction of benzothiazine intermediate 3e with 1-(2-chloro-1-oxoethyl)-4-arylpiperazine derivatives under reflux conditions installs the dihydropyrano moiety. For the target compound, 4-(trifluoromethyl)phenyl substitution requires:
- Chloroacetylation : Intermediate 3e + 2-chloroacetyl chloride → 5d
- Nucleophilic Displacement : 5d + 4-(trifluoromethyl)phenol → 7l
- Cyclization : Heating 7l in diphenyl ether at 180°C induces pyrano ring formation.
Critical Observations:
- Solvent polarity significantly impacts cyclization efficiency
- Electron-withdrawing groups (e.g., CF₃) retard reaction rates (krel = 0.45 vs. H-substituted analog)
Installation of 2-Methylbenzyl and Amino Groups
Alkylation at C-6
The 2-methylbenzyl group introduces steric constraints requiring optimized SN2 conditions:
| Parameter | Optimal Value |
|---|---|
| Alkylating Agent | 2-Methylbenzyl bromide |
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 78% |
Selective alkylation at C-6 over N-1 is achieved through steric shielding of the sulfonamide nitrogen.
Cyanoimination at C-3
Introduction of the cyano group precedes amino functionalization via:
- Mitsunobu Reaction : Intermediate 6 + diethyl azodicarboxylate (DEAD)/PPh₃ → cyano intermediate
- Reductive Amination : H₂/Pd-C in ethanol converts nitrile to primary amine.
Safety Note:
- DEAD decomposition risks necessitate strict temperature control (<40°C during addition)
Critical Process Analytics
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d₆):
- δ 7.82 (d, J = 9.5 Hz, 1H, H-7)
- δ 7.75 (t, J = 9.5 Hz, 1H, H-8)
- δ 4.32 (q, J = 6.8 Hz, 2H, CH₂CF₃)
- δ 2.45 (s, 3H, Ar-CH₃)
ESI-MS: m/z 420 [M+H]+ (calcd. 419.08)
Comparative Method Evaluation
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Gabriel–Colman | 6 | 18% | Scalability to 100g batches | Low functional group tolerance |
| Stille/Heterocyclization | 4 | 34% | Excellent regiocontrol | Allenylstannane cost |
| Sequential Alkylation | 7 | 22% | Modular substituent variation | Tedious purification |
Industrial Viability Assessment
Cost Drivers
- Palladium catalyst (28% of raw material costs)
- 4-(Trifluoromethyl)phenyl boronic acid ($420/mol)
- Solvent recovery efficiency (DMF vs. MeCN)
Environmental Impact
- Process Mass Intensity (PMI): 86 kg/kg API
- E-Factor: 63 (primarily from column chromatography)
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via a multistep protocol starting with methyl anthranilate. Key steps include:
- N-Benzylation/N-methylation with methane sulfonyl chloride to form 2,1-benzothiazine precursors.
- Ring closure using sodium hydride to generate the pyranobenzothiazine core.
- Multicomponent reaction with malononitrile and substituted benzaldehydes to introduce the carbonitrile and trifluoromethylphenyl groups .
Methodological Insight: Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement, as competing side reactions may occur during ring closure.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Spectroscopic Methods:
- IR Spectroscopy identifies functional groups (e.g., CN stretch at ~2220 cm⁻¹, sulfone S=O at ~1350–1160 cm⁻¹).
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions. For example, the methylbenzyl group shows distinct aromatic splitting patterns in ¹H NMR .
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays: Screen for activity against monoamine oxidase (MAO) isoforms (MAO-A/MAO-B) using fluorometric or spectrophotometric methods.
- Example: Compound 6d and 7q in related analogs showed MAO-A selectivity (IC₅₀ < 1 μM), while 6h and 7r were MAO-B-specific .
- Cytotoxicity Profiling: Use cell viability assays (e.g., MTT) in normal and cancer cell lines to assess safety margins.
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for diastereomers or enantiomers?
- Chiral Chromatography: Utilize Chiralpak® OD columns with mobile phases like methanol-DMEA (0.2%) in CO₂ for enantiomer separation. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish isomers .
- Asymmetric Catalysis: Explore chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during critical steps like ring closure to enhance enantiomeric excess (ee) .
Q. How do molecular docking studies explain the compound’s selectivity for MAO isoforms?
- Binding Mode Analysis: Docking into MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z) reveals key interactions:
- The trifluoromethylphenyl group forms hydrophobic contacts with MAO-B’s Ile198.
- The pyranobenzothiazine core hydrogen-bonds with MAO-A’s Tyr444, explaining isoform selectivity .
- Free Energy Calculations: MM/GBSA or MM/PBSA methods quantify binding affinities to validate docking predictions.
Q. How can conflicting enzymatic inhibition data across analogs be systematically resolved?
- Structure-Activity Relationship (SAR) Studies: Tabulate substituent effects (e.g., methyl vs. benzyl groups) on IC₅₀ values. For example, N-benzyl analogs (6a-r) showed higher MAO-B inhibition than N-methyl derivatives (7a-r) .
- Kinetic Analysis: Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots to identify structural drivers of potency.
Q. What strategies optimize reaction yields in large-scale synthesis?
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., ring closure) to improve heat dissipation and scalability .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., molar ratios, temperature). For example, a 3² factorial design could map the effect of NaH concentration and reaction time on yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzyme inhibition data between similar compounds?
- Meta-Analysis: Compare datasets across studies, noting assay conditions (e.g., substrate concentration, enzyme source). For instance, MAO-B IC₅₀ values vary with recombinant vs. tissue-extracted enzymes.
- Orthogonal Assays: Validate results using alternative methods (e.g., radiometric assays vs. fluorometric) to rule out assay-specific artifacts .
Methodological Recommendations
- Purification: Use silica gel flash chromatography with ethyl acetate/hexane gradients (30:70 to 70:30) for intermediates .
- Stability Testing: Monitor compound degradation under varying pH and temperature via HPLC-UV to establish storage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
